Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-

Chiral resolution Stereospecific synthesis Enantiomeric purity

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (CAS 646519-60-0) is a chiral sulfone characterized by a phenylsulfonyl group linked to a (2S)-configured 2-[(methoxymethoxy)methyl]-3-methylbutyl side chain. This single-enantiomer compound belongs to the broader class of sulfonylbenzene derivatives that have been investigated as intermediates for anti-inflammatory agents and other pharmacologically active molecules.

Molecular Formula C14H22O4S
Molecular Weight 286.39 g/mol
CAS No. 646519-60-0
Cat. No. B12606279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-
CAS646519-60-0
Molecular FormulaC14H22O4S
Molecular Weight286.39 g/mol
Structural Identifiers
SMILESCC(C)C(COCOC)CS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C14H22O4S/c1-12(2)13(9-18-11-17-3)10-19(15,16)14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3/t13-/m0/s1
InChIKeyZUNSEJSXQOADJV-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (CAS 646519-60-0): Sourcing the Defined (2S)-Stereoisomer Sulfone Intermediate


Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (CAS 646519-60-0) is a chiral sulfone characterized by a phenylsulfonyl group linked to a (2S)-configured 2-[(methoxymethoxy)methyl]-3-methylbutyl side chain . This single-enantiomer compound belongs to the broader class of sulfonylbenzene derivatives that have been investigated as intermediates for anti-inflammatory agents and other pharmacologically active molecules [1]. Its assigned CAS number uniquely identifies this specific stereoisomer, distinguishing it from achiral or racemic sulfone analogs that share similar core motifs but lack defined stereochemistry [2].

Why Generic Sulfone Intermediates Cannot Substitute Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (646519-60-0)


In synthetic chemistry and pharmaceutical development, the stereochemistry of an intermediate can dictate the biological activity or further reactivity of downstream products. Substituting the defined (2S)-enantiomer 646519-60-0 with its achiral analog [3-(methoxymethoxy)-3-methylbutyl]sulfonylbenzene [1] or a racemic mixture introduces uncontrolled stereochemical variables that can compromise enantiomeric excess in final active pharmaceutical ingredients (APIs) or lead to divergent physicochemical properties [2]. The specific (2S) configuration, as evidenced by the SMILES notation `C[C@@H]` , is a non-interchangeable feature for applications requiring chiral purity, making generic substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (646519-60-0) Against Closest Analogs


Defined (2S)-Stereochemistry Versus Achiral [3-(Methoxymethoxy)-3-methylbutyl]sulfonylbenzene

Compound 646519-60-0 is the single (2S)-enantiomer, as confirmed by its SMILES string containing the `C[C@@H]` descriptor . Its closest achiral analog, [3-(methoxymethoxy)-3-methylbutyl]sulfonylbenzene (CID 11369303), lacks a chiral center entirely and presents an achiral SMILES string `CC(C)(CCS(=O)(=O)C1=CC=CC=C1)OCOC` [1]. This structural distinction is critical: the target compound can be used directly in asymmetric syntheses requiring a defined stereocenter, whereas the achiral analog cannot provide chiral induction.

Chiral resolution Stereospecific synthesis Enantiomeric purity

Molecular Weight and Heavy Atom Count Differentiation from Achiral Analog

The molecular weight of 646519-60-0 is 286.39 g/mol (C14H22O4S) , while the achiral analog [3-(methoxymethoxy)-3-methylbutyl]sulfonylbenzene has a computed molecular weight of 272.36 g/mol (C13H20O4S) [1]. This difference of 14.03 g/mol corresponds to one additional methylene group (-CH2-) in the target compound. The heavy atom count is 19 for the target versus 18 for the analog, which can influence boiling point, chromatographic retention, and crystallization behavior during purification.

Physicochemical properties Molecular weight Heavy atom count

Distinct Alkyl Chain Topology Versus (S)-1-(Phenylsulfonyl)-3-(methoxymethoxy)-1-pentene

The target compound features a 3-methylbutyl chain with a methoxymethoxymethyl substituent on the chiral carbon, yielding a branched alkyl structure. A related chiral sulfone, (S)-1-(phenylsulfonyl)-3-(methoxymethoxy)-1-pentene (MW 270.34 g/mol, C13H18O4S) [1], possesses a linear pentene chain with the methoxymethoxy group at the 3-position and an α,β-unsaturated sulfone. The saturated, branched topology of 646519-60-0 versus the unsaturated, linear topology of the comparator leads to fundamentally different reactivity profiles in conjugate addition versus nucleophilic displacement chemistry.

Chain topology Vicinal substitution Synthetic intermediate

Procurement-Relevant Application Scenarios for Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]- (646519-60-0)


Asymmetric Synthesis of Chiral Sulfonamide Drug Candidates

The defined (2S)-stereochemistry of 646519-60-0 makes it a suitable chiral building block for the preparation of enantiomerically pure sulfonamides or sulfonate esters . In medicinal chemistry programs targeting COX-2 or related inflammatory pathways, where sulfonylbenzene motifs are prevalent [1], the use of a single-enantiomer sulfone ensures that the final drug candidate's stereochemistry is established early, minimizing the need for late-stage chiral resolution.

Standardized Intermediate for Structure-Activity Relationship (SAR) Studies

Because the achiral analog [3-(methoxymethoxy)-3-methylbutyl]sulfonylbenzene differs by one methylene group and lacks stereochemistry, 646519-60-0 serves as a distinct, well-defined probe in SAR libraries . Researchers can directly compare the impact of the (2S)-configured branched alkyl chain on target binding versus the simpler achiral chain, attributing biological differences solely to stereoelectronic effects rather than bulk property changes.

Chromatographic Method Development and Reference Standard

The 14.03 Da mass difference and distinct retention characteristics of 646519-60-0 relative to its achiral analog provide a clear basis for developing selective HPLC or LC-MS methods [1]. Procuring the authentic (2S)-enantiomer as a reference standard enables robust quantification of this specific stereoisomer in reaction mixtures, ensuring that process development and quality control meet regulatory expectations for chiral purity.

Quote Request

Request a Quote for Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.